molecular formula C19H30O8 B058025 Roseoside CAS No. 54835-70-0

Roseoside

Cat. No.: B058025
CAS No.: 54835-70-0
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-MHXFFUGFSA-N
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Mechanism of Action

Target of Action

Roseoside A, also known as this compound, is a natural compound found in the herbs of Catharanthus roseus . It exhibits inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells (BMCMC) . Another study suggests that this compound A can inhibit the histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction . Furthermore, it has been found to have inhibitory effects on the expression of Angiotensin II Receptor 1 (AT1) in Angiotensin II-stimulated H9C2 cells .

Mode of Action

It is known to interact with its targets, such as leukotriene and histamine, to inhibit their release . In the case of Angiotensin II-stimulated H9C2 cells, this compound A has been shown to decrease the expression of AT1 .

Biochemical Pathways

This compound A affects several biochemical pathways. It plays a role in the leukotriene pathway by inhibiting the release of leukotriene from BMCMC . It also impacts the histamine pathway by inhibiting the release of histamine from rat peritoneal exudate cells . In Angiotensin II-stimulated H9C2 cells, this compound A affects the Angiotensin II pathway by decreasing the expression of AT1 .

Pharmacokinetics

It is known that this compound a is a glucoside compound, formed by the combination of a glucose molecule and rosellinic acid . This suggests that it may be metabolized by enzymes that can break down glucoside compounds.

Result of Action

The molecular and cellular effects of this compound A’s action include the inhibition of leukotriene and histamine release, which can impact inflammatory responses . In Angiotensin II-stimulated H9C2 cells, this compound A decreases the expression of AT1, which can influence cardiovascular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound A. It is known that oxidative stress can influence the action of many compounds, and it is possible that this compound A’s action could also be influenced by oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roseoside can be achieved through several methods, including enzymatic and chemical synthesis. One common approach involves the extraction of precursor compounds from plant sources, followed by enzymatic glycosylation to form this compound. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the glucoside bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant materials, such as the leaves of Elaeocarpus japonicus or the flowers of Hibiscus sabdariffa . The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound. This method ensures a consistent and scalable supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Roseoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as different glycosides depending on the substitution reactions .

Scientific Research Applications

Chemistry

In chemistry, Roseoside is studied for its unique structural properties and potential as a precursor for synthesizing other complex molecules. Its stability and reactivity make it a valuable compound for various synthetic applications .

Biology

Biologically, this compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection. It also shows potential in modulating insulin release, which is valuable for diabetes research.

Medicine

In medicine, this compound’s antioxidant and insulinotropic activities are explored for potential therapeutic applications. It is investigated for its role in enhancing insulin release and protecting pancreatic β-cells, which could be beneficial in managing diabetes.

Industry

Industrially, this compound is used as a natural sweetener due to its stability and sweetness. It is also explored for its potential in cosmetic formulations for its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Roseoside

This compound is unique due to its dual role as a sweetener and a bioactive compound with significant antioxidant and insulinotropic activities. Unlike some other sweeteners, it offers additional health benefits, making it a compound of interest in both food and pharmaceutical industries .

Properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3R)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13-,14-,15+,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRVCGNMNAFEK-MHXFFUGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54835-70-0
Record name Vomifoliol 9-o-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054835700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VOMIFOLIOL 9-O-.BETA.-D-GLUCOPYRANOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOE4GN3B64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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